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Introduction

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a major
microvascular complication of diabetes mellitus. The pathophysiology of DR is complex,
involving processes such as inflammation, oxidative stress, neurodegeneration, and
breakdown of the blood-retinal barrier (BRB), which ultimately lead to retinal neovascularization
and vision loss. Apelin, a peptide that acts as an endogenous ligand for the G protein-coupled
receptor APJ, has emerged as a significant modulator in the development and progression of
DR. Apelin-13, one of the most bioactive isoforms, has demonstrated a dual role in the retina.
In the early stages of DR, it may exert protective effects by promoting vascular stability and
protecting pericytes.[1][2] Conversely, in the proliferative stages, elevated levels of Apelin-13
are associated with pathological angiogenesis and fibrosis.[3][4][5] This document provides
detailed application notes and protocols for researchers investigating the role of Apelin-13 in
diabetic retinopathy.

Mechanism of Action of Apelin-13 in Diabetic
Retinopathy

Apelin-13's effects in the diabetic retina are multifaceted, cell-type-specific, and context-
dependent. It influences retinal endothelial cells, Muller cells, pericytes, and retinal pigment
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epithelial (RPE) cells through various signaling pathways.

¢ In Retinal Endothelial Cells: Apelin-13 has been shown to promote the proliferation and
migration of human retinal microvascular endothelial cells (HRMECS). It activates the
PI3K/Akt and MAPKI/Erk signaling pathways, leading to changes in cytoskeleton and tight
junction proteins, which can increase vascular permeability.

 In Miiller Cells: Apelin-13 can induce the proliferation of retinal Miller cells and upregulate
the expression of glial fibrillary acidic protein (GFAP) and vascular endothelial growth factor
(VEGF). This suggests a role for Apelin-13 in retinal gliosis and angiogenesis, hallmarks of
proliferative DR.

 In Retinal Pigment Epithelium (RPE) Cells: Under high-glucose conditions, Apelin-13
expression is upregulated in RPE cells. It can promote the proliferation, migration, and
expression of collagen | in human RPE cells, again via the PI3K/Akt and MEK/Erk pathways,
contributing to the fibrotic processes seen in PDR.

o Protective Roles: In contrast to its proliferative effects, some studies suggest a protective
role for Apelin in the early stages of DR. Overexpression of Apelin has been found to reduce
the loss of pericytes and decrease vascular leakage in diabetic mouse models. This
protective effect is associated with the upregulation of tight junction proteins (ZO-1 and
occludin) and anti-apoptotic genes, and the downregulation of cell adhesion molecules.
Apelin can also protect retinal ganglion cells from oxygen and glucose deprivation-induced
damage.

Data Presentation
Table 1: Effects of Apelin-13 on Retinal Cells in In Vitro
Models of Diabetic Retinopathy
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Signaling Pathways and Experimental Workflows
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Apelin-13 Signaling in Retinal Endothelial & RPE Cells
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Caption: Apelin-13 signaling in endothelial and RPE cells.
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Caption: Apelin-13's role in Muller cell activation.

Protective Effects of Apelin-13 in Early DR
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Caption: Protective effects of Apelin-13 on the BRB.
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Caption: Workflow for studying Apelin-13 in diabetic animals.
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Experimental Protocols
In Vitro Model: High-Glucose Treatment of Retinal Cells

This protocol describes the induction of a diabetic-like state in cultured retinal cells.
Materials:

o Human Retinal Microvascular Endothelial Cells (HRMECS) or other retinal cell lines (e.g.,
ARPE-19).

o Appropriate cell culture medium (e.g., Endothelial Cell Medium).
o Fetal Bovine Serum (FBS).
e D-Glucose.
e Mannitol (for osmotic control).
e Apelin-13 peptide.
Protocol:
e Culture cells to 70-80% confluency in standard growth medium.
e Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
e Prepare treatment media:
o Normal Glucose (NG): Standard medium (e.g., 5.5 mM D-glucose).

o High Glucose (HG): Standard medium supplemented with D-glucose to a final
concentration of 30 mM.

o Osmotic Control (OC): Standard medium supplemented with mannitol to match the
osmolarity of the HG group (e.g., 5.5 mM D-glucose + 24.5 mM mannitol).

» Replace the starvation medium with the prepared treatment media.
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e Add Apelin-13 at desired concentrations (e.g., 1078 M to 10-° M) to the relevant wells.
e Incubate for the desired time period (e.g., 24-72 hours).

o Harvest cells for downstream analysis (e.g., Western blot, PCR, proliferation/migration
assays).

Animal Model: Streptozotocin (STZ)-Induced Diabetic
Rat Model

This protocol details the chemical induction of type 1 diabetes in rats.

Materials:

Male Sprague-Dawley or Wistar rats (8-10 weeks old).

Streptozotocin (STZ).

Citrate buffer (0.1 M, pH 4.5), sterile-filtered.

Glucometer and test strips.
Protocol:
o Fast animals overnight (8-12 hours) with free access to water.

» Weigh the animals and calculate the required dose of STZ (typically 60-65 mg/kg body
weight).

e Dissolve STZ in ice-cold citrate buffer immediately before use.
o Administer the STZ solution via a single intraperitoneal (IP) injection.
e Return animals to their cages with free access to food and water.

o After 72 hours, measure blood glucose from a tail vein sample. Animals with blood glucose
levels consistently above 16.7 mmol/L (300 mg/dL) are considered diabetic.
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o The diabetic animals can be used for studies after a specific period of hyperglycemia (e.g.,
4-12 weeks) to allow for the development of DR-like changes.

o For therapeutic studies, intravitreal injections of Apelin-13 or its antagonists can be
performed at selected time points.

Western Blot Analysis for Protein Expression

This protocol is for quantifying changes in protein levels in retinal tissue or cell lysates.
Materials:

e RIPA lysis buffer with protease and phosphatase inhibitors.

o BCA Protein Assay Kit.

o SDS-PAGE gels and running buffer.

e PVDF membrane.

» Transfer buffer.

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

o Primary antibodies (e.g., anti-Apelin-13, anti-p-Akt, anti-VEGF, anti--actin).
e HRP-conjugated secondary antibody.

e Enhanced Chemiluminescence (ECL) substrate.

Protocol:

Homogenize retinal tissue or lyse cultured cells in ice-cold RIPA buffer.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.

Determine the protein concentration of the supernatant using a BCA assay.

Denature 20-40 ug of protein per sample by boiling in Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with the primary antibody overnight at 4°C, according to the
manufacturer's recommended dilution.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

Quantify band density using image analysis software and normalize to a loading control
(e.g., B-actin).

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of Apelin-13 on the migratory capacity of retinal cells.

Materials:

Transwell inserts (e.g., 8 um pore size).

24-well companion plates.

Serum-free medium.

Medium containing a chemoattractant (e.g., 10% FBS or Apelin-13).

Cotton swabs.

Crystal violet staining solution.

Protocol:
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» Pre-treat cells with Apelin-13 or vehicle control as described in the in vitro model.
e Resuspend the cells in a serum-free medium.

e Add 500 pL of medium containing a chemoattractant to the lower chamber of the 24-well
plate.

e Seed 1 x 10° cells in 100 pL of serum-free medium into the upper chamber of the Transwell
insert.

e |ncubate for 12-24 hours at 37°C.

» Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the
membrane with a cotton swab.

» Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
 Stain the cells with 0.1% crystal violet for 20 minutes.
e Gently wash the inserts with water and allow them to air dry.

o Count the number of migrated cells in several random fields under a microscope.

Conclusion and Future Perspectives

Apelin-13 is a critical peptide in the intricate signaling network of diabetic retinopathy, with its
role varying from protective to pathogenic depending on the disease stage. The protocols and
data presented here provide a framework for researchers to investigate the nuanced functions
of Apelin-13. Future research should focus on dissecting the temporal and cell-specific effects
of Apelin-13 signaling. The development of stable Apelin-13 analogues or APJ receptor
modulators could offer novel therapeutic strategies for managing the early signs of DR, such as
pericyte loss and BRB breakdown, or for inhibiting the proliferative and fibrotic complications in
advanced stages of the disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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